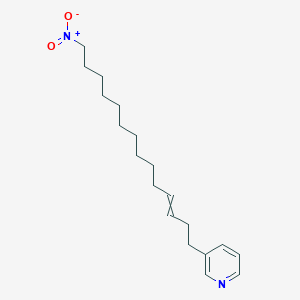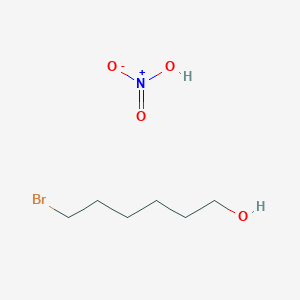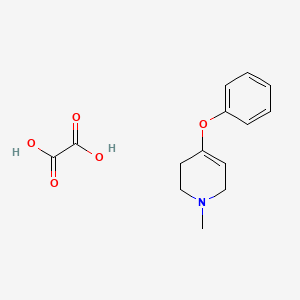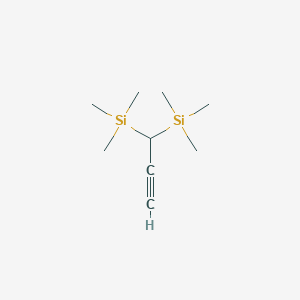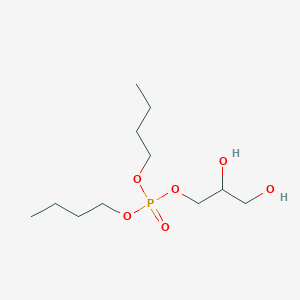
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dichloro and trifluoroethyl groups attached to a benzoxazinone ring, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2-dichloro-1,1,2-trifluoroethane with a suitable benzoxazinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often incorporating recycling of solvents and reagents. Safety measures are also crucial due to the potentially hazardous nature of the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoxazinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trichloromethyl 2,2-dichloro-1,1,2-trifluoroethyl ether
- N-(2-chloro-1,2-difluorovinyl) derivatives of azoles
Uniqueness
Compared to similar compounds, 2-(2,2-Dichloro-1,1,2-trifluoroethyl)-4H-3,1-benzoxazin-4-one stands out due to its specific combination of dichloro and trifluoroethyl groups attached to a benzoxazinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
144584-03-2 |
|---|---|
Molekularformel |
C10H4Cl2F3NO2 |
Molekulargewicht |
298.04 g/mol |
IUPAC-Name |
2-(2,2-dichloro-1,1,2-trifluoroethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H4Cl2F3NO2/c11-10(12,15)9(13,14)8-16-6-4-2-1-3-5(6)7(17)18-8/h1-4H |
InChI-Schlüssel |
OYNGJYMFSJRMNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(C(F)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol](/img/structure/B12550739.png)

![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)




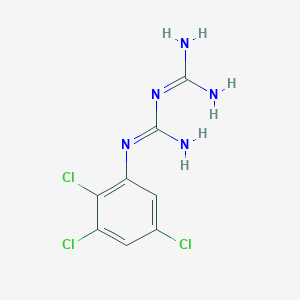
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
